3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione
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Overview
Description
3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione is a complex organic compound that features a benzothiazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Oxazole Group: The oxazole ring can be synthesized separately and then attached to the piperidine moiety through a series of condensation reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Using large reactors to carry out each step in sequence.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and reduce reaction times.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Various substitution reactions can take place, especially at the piperidine and oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced oxazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with active sites, while the oxazole and piperidine moieties may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Oxazole Derivatives: Compounds featuring the oxazole ring with various functional groups.
Piperidine Derivatives: Compounds with piperidine rings and different attached groups.
Uniqueness
The uniqueness of 3-[Methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1,2-benzothiazole-1,1-dione lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-11-15(25-19-13)12-22-9-7-14(8-10-22)21(2)18-16-5-3-4-6-17(16)26(23,24)20-18/h3-6,11,14H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXXXAXLWVIZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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